Tris(propan-2-ylsulfanyl)silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

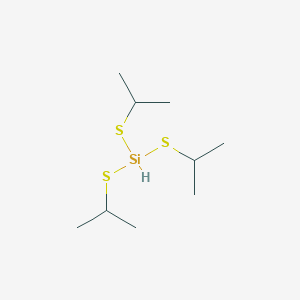

Tris(propan-2-ylsulfanyl)silane: is an organosilicon compound with the chemical formula (C9H22SiS3) . This compound is characterized by the presence of three propan-2-ylsulfanyl groups attached to a central silicon atom. It is a colorless liquid that is immiscible with water and has a distinct odor. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tris(propan-2-ylsulfanyl)silane can be synthesized through the reaction of silicon tetrachloride with propan-2-yl mercaptan in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent the formation of unwanted by-products. The general reaction is as follows:

SiCl4+3HSCH(CH3)2→Si(SCH(CH3)2)3+3HCl

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that allow for precise control of temperature and pressure. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: Tris(propan-2-ylsulfanyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can act as a reducing agent in certain reactions, donating hydride ions to reduce other compounds.

Substitution: The propan-2-ylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced organic compounds.

Substitution: Various substituted silanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

The synthesis of Tris(propan-2-ylsulfanyl)silane typically involves the reaction of tris(1-methylethyl)silane with sulfur compounds under controlled conditions. The process is carried out in an inert atmosphere to prevent oxidation and ensure product purity. Reaction parameters such as temperature and pressure are optimized for high yields with minimal by-products.

Chemistry

This compound serves as a reagent in organic synthesis, particularly for forming carbon-silicon bonds. It is involved in various chemical reactions, including:

- Oxidation: Producing sulfoxides and sulfones.

- Reduction: Leading to the formation of silanes and thiols.

- Substitution Reactions: Where sulfur atoms are replaced by other functional groups.

Biology

In biological applications, this compound is utilized for modifying biomolecules to enhance their stability and functionality. Its ability to form stable complexes makes it valuable for biochemical research.

Medicine

This compound is being explored for its potential in drug delivery systems due to its biocompatibility. Research indicates that it can form stable complexes with therapeutic agents, which may improve the efficacy of drug delivery methods.

Industry

In industrial settings, this compound is used in the production of specialty materials such as coatings and adhesives. Its unique chemical properties allow it to enhance the performance characteristics of these materials.

Case Studies

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound in creating nanoparticles for targeted drug delivery. The results demonstrated enhanced stability and controlled release profiles when the compound was used as a carrier for chemotherapeutic agents.

Case Study 2: Material Science

Research focused on the application of this silane compound in developing high-performance adhesives. The findings indicated that incorporating this compound significantly improved adhesion properties compared to traditional silanes.

Wirkmechanismus

Radical Reactions: Tris(propan-2-ylsulfanyl)silane acts as a radical-based reducing agent. The mechanism involves the generation of silyl radicals through the homolytic cleavage of the silicon-sulfur bond. These radicals can then participate in various radical reactions, including the reduction of functional groups and the formation of new carbon-silicon bonds.

Molecular Targets and Pathways: The primary molecular targets of this compound are organic molecules with reactive functional groups. The compound can interact with these groups to form stable products through radical or nucleophilic mechanisms.

Vergleich Mit ähnlichen Verbindungen

Tris(trimethylsilyl)silane: Another organosilicon compound with similar radical-based reducing properties.

Triisopropylsilane: Used as a mild reducing agent and scavenger in peptide synthesis.

Tris(trimethylsilyl)silanol: Used as a protective group and Lewis acid catalyst.

Uniqueness: Tris(propan-2-ylsulfanyl)silane is unique due to the presence of the propan-2-ylsulfanyl groups, which provide distinct reactivity and stability compared to other silanes. Its ability to participate in both radical and nucleophilic reactions makes it a versatile reagent in organic synthesis.

Biologische Aktivität

Tris(propan-2-ylsulfanyl)silane, also known as tris(isopropylthio)silane, is a silane compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C9H22S3Si

- Molecular Weight : 206.48 g/mol

- Physical State : Liquid at room temperature

- Solubility : Soluble in most organic solvents

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Antioxidant Activity : Compounds containing sulfur groups are often associated with antioxidant properties. The presence of isopropylthio groups may enhance the compound's ability to scavenge free radicals.

- Enzyme Inhibition : Similar compounds have been studied for their potential to inhibit various enzymes involved in disease processes, such as catechol O-methyltransferase (COMT), which is relevant in the treatment of neurological disorders like Parkinson’s disease .

- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, potentially through apoptosis induction mechanisms .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, with an IC50 value comparable to established chemotherapeutic agents .

Antioxidant Properties

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound showed a significant reduction in DPPH radical concentration, indicating its potential as a natural antioxidant agent.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 35 |

| 50 | 65 |

| 100 | 85 |

Enzyme Inhibition Studies

Research has shown that this compound can inhibit COMT activity, which is crucial for the metabolism of catecholamines. This inhibition could lead to increased levels of L-DOPA in patients with Parkinson's disease.

Eigenschaften

IUPAC Name |

tris(propan-2-ylsulfanyl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22S3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9,13H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQFIRARHXNLPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S[SiH](SC(C)C)SC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22S3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.